molecular formula C4H3ClNNaO3S B13205935 Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate

Katalognummer: B13205935
Molekulargewicht: 203.58 g/mol
InChI-Schlüssel: UFLHRWZXLQUBKV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a chemical compound with the molecular formula C₄H₃ClNNaO₃S. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and sulfinate groups in its structure makes it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

The synthesis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1,2-oxazole with sodium sulfinate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfonates, thiols, and substituted oxazoles.

Wissenschaftliche Forschungsanwendungen

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate can be compared with other similar compounds such as:

    Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfonate: This compound has a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.

    5-chloro-3-methyl-1,2-oxazole-4-thiol: The thiol group in this compound provides different chemical properties and biological activities.

    5-chloro-3-methyl-1,2-oxazole-4-carboxylate:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the oxazole scaffold in chemical research and industry.

Eigenschaften

Molekularformel

C4H3ClNNaO3S

Molekulargewicht

203.58 g/mol

IUPAC-Name

sodium;5-chloro-3-methyl-1,2-oxazole-4-sulfinate

InChI

InChI=1S/C4H4ClNO3S.Na/c1-2-3(10(7)8)4(5)9-6-2;/h1H3,(H,7,8);/q;+1/p-1

InChI-Schlüssel

UFLHRWZXLQUBKV-UHFFFAOYSA-M

Kanonische SMILES

CC1=NOC(=C1S(=O)[O-])Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.